4-fluoro-N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide
Overview
Description
4-fluoro-N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O3S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.12569187 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activity and Molecular Docking Studies
A derivative of 4-fluoro-N-{1-[4-(4-morpholinyl)phenyl]ethyl}benzenesulfonamide was synthesized and exhibited remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior antimicrobial activity. Its molecular structure was confirmed by NMR, IR, and Mass spectral studies, alongside single crystal X-ray diffraction. Additionally, this compound was also screened for antibacterial, antioxidant, anti-diabetic activities, and its efficacy was assessed through molecular docking studies for the InhA protein, showing potent biological activities (Mamatha S.V et al., 2019).
Anti-Cancer Properties
Another research focused on a derivative for its anti-breast cancer activity. The compound was synthesized and evaluated against the MCF-7 breast cancer cell line. The molecular docking was performed to predict its binding with the estrogen receptor α(ERα), and it showed better anticancer activity against MCF7 cells compared to the standard drug, 4-hydroxytamoxifen. The compound's binding interactions with Trp383 and Phe404 in the active site of ERα highlighted its potent anti-breast cancer agent status (Praveen Kumar et al., 2020).
Cyclooxygenase-2 (COX-2) Inhibition
A study identified a series of derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the enhancement of selectivity by introducing a fluorine atom. The work led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Further research synthesized new derivatives of this compound, investigating their potential as carbonic anhydrase (CA) inhibitors. Some compounds showed significant inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in developing therapeutic agents for conditions associated with altered CA activity (H. Gul et al., 2016).
Properties
IUPAC Name |
4-fluoro-N-[1-(4-morpholin-4-ylphenyl)ethyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14(20-25(22,23)18-8-4-16(19)5-9-18)15-2-6-17(7-3-15)21-10-12-24-13-11-21/h2-9,14,20H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVMBLSRWJRWMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.